N-(2-fluorophenyl)-2-(5-methyl-1,2-benzoxazol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-fluorophenyl)-2-(5-methyl-1,2-benzoxazol-3-yl)acetamide is a synthetic organic compound that belongs to the class of benzisoxazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-2-(5-methyl-1,2-benzoxazol-3-yl)acetamide typically involves the following steps:
Formation of Benzisoxazole Core: The benzisoxazole core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Fluorophenyl Group: The 2-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-2-(5-methyl-1,2-benzoxazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-2-(5-methyl-1,2-benzoxazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, leading to modulation of biological processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-2-(5-methyl-1,2-benzisoxazol-3-yl)acetamide
- N-(2-bromophenyl)-2-(5-methyl-1,2-benzisoxazol-3-yl)acetamide
- N-(2-methylphenyl)-2-(5-methyl-1,2-benzisoxazol-3-yl)acetamide
Uniqueness
N-(2-fluorophenyl)-2-(5-methyl-1,2-benzoxazol-3-yl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms often enhance the stability and bioavailability of compounds, making them more effective in their applications.
Properties
Molecular Formula |
C16H13FN2O2 |
---|---|
Molecular Weight |
284.28 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-2-(5-methyl-1,2-benzoxazol-3-yl)acetamide |
InChI |
InChI=1S/C16H13FN2O2/c1-10-6-7-15-11(8-10)14(19-21-15)9-16(20)18-13-5-3-2-4-12(13)17/h2-8H,9H2,1H3,(H,18,20) |
InChI Key |
HRWYXHJGIRKQHU-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)ON=C2CC(=O)NC3=CC=CC=C3F |
Canonical SMILES |
CC1=CC2=C(C=C1)ON=C2CC(=O)NC3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.